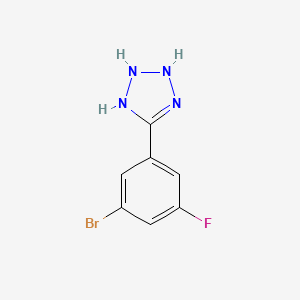

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(3-Bromo-5-fluorophenyl)-2H-tetrazole” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “3-Bromo-5-fluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with bromine and fluorine substituents .

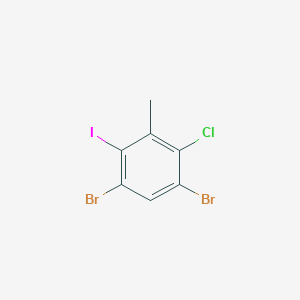

Molecular Structure Analysis

The molecular structure likely consists of a phenyl ring attached to a tetrazole ring, with bromine and fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of halogens like bromine and fluorine might increase the compound’s reactivity .Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicinal Chemistry

- Tetrazoles like 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are significant in medicinal chemistry, often used as bioisosteres of carboxylic acids. They have similar acidities but offer higher lipophilicity and metabolic resistance, making them valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).

Cytotoxicity and Molecular Docking Studies

- Studies have shown that tetrazoloquinazolines, which are structurally similar to this compound, exhibit significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. This highlights the potential of these compounds in cancer research (Mphahlele, Gildenhuys, & Parbhoo, 2017).

High Energy Compounds

- Derivatives of this compound are studied for their potential as high energy materials. For example, 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates have been explored for this purpose, demonstrating the versatility of tetrazole derivatives (Haiges & Christe, 2015).

Photophysical and Computational Studies

- The photophysical properties of compounds combining tetrazoles with other moieties have been investigated, highlighting their potential in photonic and electronic devices (Kumbar et al., 2018).

Corrosion Inhibition

- Tetrazole derivatives, including 5-phenyltetrazole and 5-(2-Bromophenyl)-1H-Tetrazole, have been evaluated as corrosion inhibitors for copper, demonstrating their practical applications in industrial chemistry (Tan et al., 2019).

Color Tuning in Iridium Complexes

- Tetrazolate ligands, including those similar to this compound, play a crucial role in the color tuning of iridium complexes, which is important for applications in organic light-emitting devices (Stagni et al., 2008).

Antibacterial and Antifungal Agents

- Some derivatives of 5-substituted tetrazoles have been evaluated as antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYZPGIIJSQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NNNN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.